4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
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Overview
Description
4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is an organic compound that features a pyrimidine ring substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the borylation of a pyrimidine precursor. One common method is the reaction of 4-methyl-6-bromopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds.
Scientific Research Applications
4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine primarily involves its ability to form stable carbon-boron bonds. This property makes it a valuable reagent in cross-coupling reactions, where it acts as a nucleophile, forming new carbon-carbon bonds. The boronic ester group is also known to interact with various molecular targets, facilitating the formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and potential pharmaceuticals .
Properties
Molecular Formula |
C11H17BN2O2 |
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Molecular Weight |
220.08 g/mol |
IUPAC Name |
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H17BN2O2/c1-8-6-9(14-7-13-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 |
InChI Key |
DFCMEAORDVSSPR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)C |
Origin of Product |
United States |
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